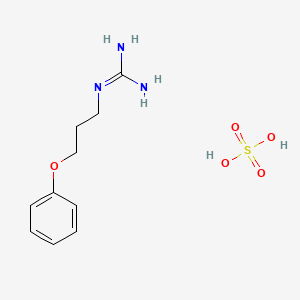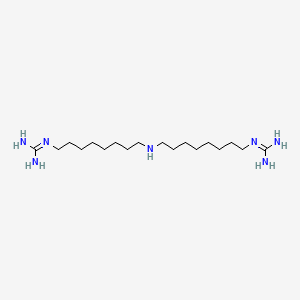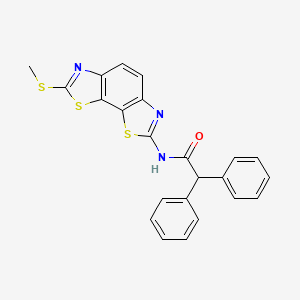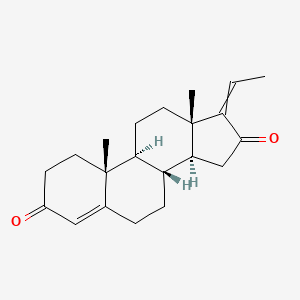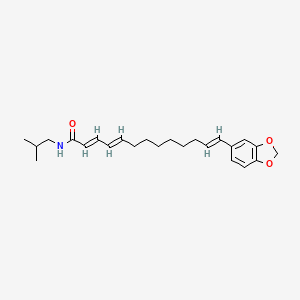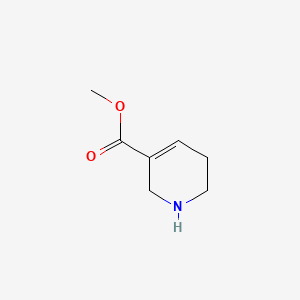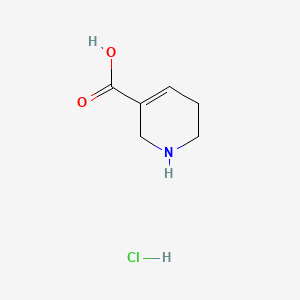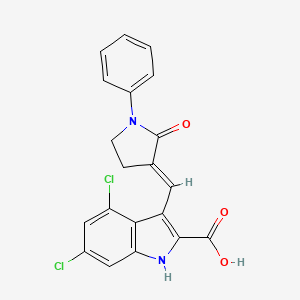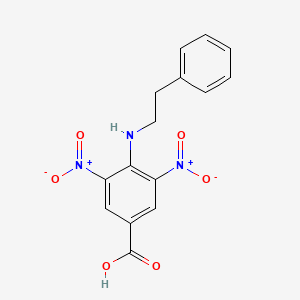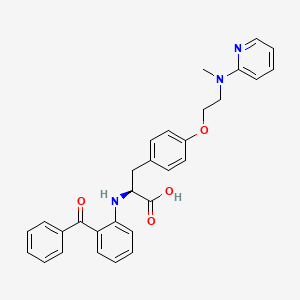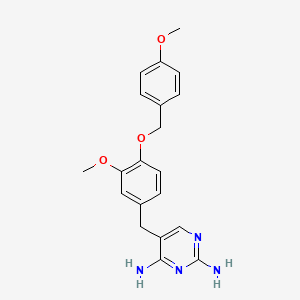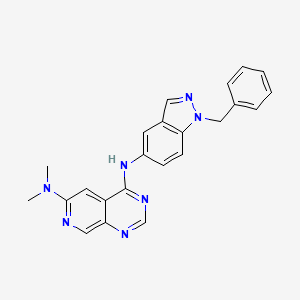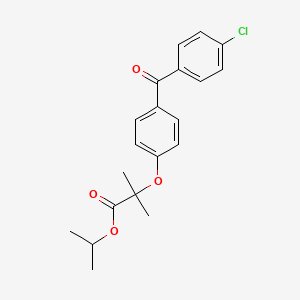
Fenofibrato
Descripción general
Descripción
Fenofibrate is a lipid-regulating agent belonging to the fibrate class of medications. It is primarily used to treat abnormal blood lipid levels, including high cholesterol and triglycerides. Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. This compound is commonly prescribed to patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Mecanismo De Acción
Target of Action
Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .
Mode of Action
Fenofibrate, a fibric acid derivative, elicits its lipid-modifying effect by activating PPARα . This activation induces the synthesis of apoproteins A-I and A-II . Fenofibrate also inhibits tumor necrosis factor-α (TNF-α)–induced vascular cell adhesion molecule (VCAM)-1 expression and C-reactive protein (CRP)–induced monocyte chemoattractant protein (MCP)-1 expression in endothelial cells .
Biochemical Pathways
Fenofibrate affects several biochemical pathways. It up-regulates the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This reduces oxidative stress damage and lipid accumulation in the liver . Fenofibrate also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Pharmacokinetics
The pharmacokinetics of fenofibrate involve its absorption, distribution, metabolism, and excretion (ADME). Fenofibrate is a prodrug, meaning it is metabolized into its active form, fenofibric acid, in the body . The absorption of fenofibrate is influenced by food intake. For instance, the absorption of fenofibrate increases after food consumption .
Result of Action
The activation of PPARα by fenofibrate leads to a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . Fenofibrate also reduces oxidative stress damage and lipid accumulation in the liver .
Action Environment
The action of fenofibrate can be influenced by environmental factors such as diet. For instance, in a study involving hamsters fed a high-fat diet, fenofibrate treatment significantly reduced serum lipid levels and altered the composition and metabolic pathways of gut microbiota . This suggests that the gut microbiota and diet can influence the efficacy of fenofibrate.
Aplicaciones Científicas De Investigación
Fenofibrate has a wide range of scientific research applications:
Chemistry: Fenofibrate is used as a model compound in studies of esterification and lipid metabolism.
Biology: Research on fenofibrate focuses on its effects on lipid metabolism and its role in regulating gene expression through PPARα activation.
Medicine: Fenofibrate is extensively studied for its therapeutic effects in treating hyperlipidemia, diabetic retinopathy, and cardiovascular diseases. .
Industry: Fenofibrate is used in the pharmaceutical industry for the development of lipid-regulating medications.
Análisis Bioquímico
Biochemical Properties
Fenofibrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation .
Cellular Effects
Fenofibrate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, fenofibrate enhances the expression of genes involved in fatty acid β-oxidation, leading to increased breakdown of fatty acids and reduced triglyceride levels. Additionally, fenofibrate has been shown to inhibit the proliferation of glioma cells by activating PPARα and downregulating the expression of long noncoding RNA HOTAIR .
Molecular Mechanism
The molecular mechanism of fenofibrate involves its activation of PPARα, which subsequently alters lipid metabolism. Fenofibrate binds to PPARα, inducing a conformational change that allows the receptor to heterodimerize with RXR. This complex then binds to PPREs in the promoter regions of target genes, leading to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation. Fenofibrate also modulates the expression of genes involved in cellular stress pathways, such as oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fenofibrate change over time. Studies have shown that fenofibrate treatment leads to significant reductions in triglyceride and LDL-C levels within six months. Additionally, fenofibrate has been observed to reduce C-reactive protein levels, indicating its anti-inflammatory effects. Long-term studies have demonstrated that fenofibrate maintains its lipid-lowering effects and continues to modulate gene expression related to lipid metabolism and inflammation .
Dosage Effects in Animal Models
The effects of fenofibrate vary with different dosages in animal models. In mice with non-alcoholic fatty liver disease (NAFLD), fenofibrate administration at a dosage of 0.04 g/kg/day significantly improved liver function, reduced oxidative stress, and decreased lipid accumulation. Higher doses of fenofibrate have been associated with increased expression of proinflammatory genes and exacerbation of interstitial fibrosis in aged rats .
Metabolic Pathways
Fenofibrate is involved in several metabolic pathways, including fatty acid β-oxidation, glycerophospholipid metabolism, and pyrimidine metabolism. It enhances the biosynthesis of unsaturated fatty acids and reduces glyoxylate and dicarboxylate metabolism. Fenofibrate also modulates the expression of genes related to lipid, energy, and amino acid metabolism, ultimately promoting a healthier metabolic profile .
Transport and Distribution
Fenofibrate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily metabolized in the liver, where it undergoes hydrolysis to form fenofibric acid, the active metabolite. Fenofibric acid is then conjugated with glucuronic acid and excreted in the urine. Fenofibrate’s distribution is influenced by its high protein-binding capacity, which allows it to be transported to various tissues, including the liver, heart, and kidneys .
Subcellular Localization
Fenofibrate’s subcellular localization is primarily in the nucleus, where it exerts its effects by activating PPARα. Upon activation, PPARα translocates to the nucleus and binds to PPREs in the promoter regions of target genes. This nuclear localization is essential for fenofibrate’s ability to modulate gene expression and regulate lipid metabolism. Additionally, fenofibrate has been shown to influence the subcellular localization of other proteins, such as FoxO1, which plays a role in cell cycle regulation and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fenofibrate is synthesized through the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through recrystallization to obtain fenofibrate in its pure form .
Industrial Production Methods: In industrial settings, fenofibrate is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Fenofibrate undergoes several chemical reactions, including:
Oxidation: Fenofibrate can be oxidized to form fenofibric acid, which is its active metabolite.
Reduction: Reduction reactions are less common for fenofibrate due to its stable ester structure.
Substitution: Fenofibrate can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Fenofibric Acid: The primary product of fenofibrate oxidation.
Various Derivatives: Products of substitution reactions, which may have different pharmacological properties.
Comparación Con Compuestos Similares
Clofibrate: Another fibrate used to lower lipid levels, but less commonly prescribed due to its side effect profile.
Gemfibrozil: A fibrate with similar lipid-lowering effects but different pharmacokinetic properties.
Fenofibric Acid: The active metabolite of fenofibrate, used in some formulations for improved bioavailability
Uniqueness of Fenofibrate: Fenofibrate is unique in its ability to activate PPARα effectively, leading to significant improvements in lipid profiles. Its long half-life and once-daily dosing regimen make it a convenient option for patients. Additionally, fenofibrate has shown benefits beyond lipid regulation, including potential protective effects against diabetic retinopathy and other microvascular complications .
Propiedades
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029874 | |
| Record name | Fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ... | |
| Record name | Fenofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropanol, White solid | |
CAS No. |
49562-28-9 | |
| Record name | Fenofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenofibrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proctofene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U202363UOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79-82, 80-81 °C, 80.5 °C | |
| Record name | Fenofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
